molecular formula C20H18O3 B12738296 1-Phenoxy-1,1-bis(p-hydroxyphenyl)ethane CAS No. 861011-04-3

1-Phenoxy-1,1-bis(p-hydroxyphenyl)ethane

Cat. No.: B12738296
CAS No.: 861011-04-3
M. Wt: 306.4 g/mol
InChI Key: BUQYAIRCVUBDGZ-UHFFFAOYSA-N
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Description

1-Phenoxy-1,1-bis(p-hydroxyphenyl)ethane (CAS: N/A, based on available evidence) is a polyaromatic ethane derivative characterized by a central ethane backbone substituted with one phenoxy group and two p-hydroxyphenyl groups. These compounds share the bis(p-hydroxyphenyl)ethane core but differ in substituents (e.g., trichloromethyl vs. phenoxy groups).

Properties

CAS No.

861011-04-3

Molecular Formula

C20H18O3

Molecular Weight

306.4 g/mol

IUPAC Name

4-[1-(4-hydroxyphenyl)-1-phenoxyethyl]phenol

InChI

InChI=1S/C20H18O3/c1-20(15-7-11-17(21)12-8-15,16-9-13-18(22)14-10-16)23-19-5-3-2-4-6-19/h2-14,21-22H,1H3

InChI Key

BUQYAIRCVUBDGZ-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=C(C=C1)O)(C2=CC=C(C=C2)O)OC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Reaction Conditions and Catalysts

  • The reaction is typically conducted at mild temperatures ranging from 30°C to 55°C, with an optimal range of 40°C to 50°C to maximize yield and minimize side reactions.
  • A mixture of phenol and 2,4-pentanedione is reacted in the presence of mercapto sulfonic acid promoters (e.g., sodium 3-mercaptopropanesulfonate) and sulfuric acid as the primary acid catalyst.
  • The molar ratio of phenol to 2,4-pentanedione is maintained at least 6:1 to favor the formation of the trisphenol compound.
  • An inert atmosphere (nitrogen or argon) and mild vacuum conditions are often applied to improve reaction efficiency and product purity.

Reaction Procedure and Yield

  • A typical procedure involves charging a glass-lined reactor with phenol, mercapto sulfonic acid, and an internal standard, heating to 50°C under nitrogen, and then adding sulfuric acid.
  • After a brief induction period, 2,4-pentanedione is added slowly, and the mixture is stirred under nitrogen sparging for approximately 20-24 hours.
  • The reaction progress is monitored by high-pressure liquid chromatography (HPLC).
  • Crude product mixtures contain 1-Phenoxy-1,1-bis(p-hydroxyphenyl)ethane, bisphenol A, and unreacted phenol.

Purification Steps

  • The crude product is combined with a chlorinated alkane solvent such as methylene chloride (volume ratio ~3:1) to dissolve the mixture.
  • Neutralization with basic reagents (e.g., sodium hydroxide or sodium bicarbonate) is performed to remove acidic impurities.
  • The organic phase is washed with a water-methanol mixture presaturated with the product to remove color and minor impurities.
  • Further purification involves treatment with sodium borohydride and decolorizing carbon under nitrogen, followed by filtration and drying.
  • The purified product typically achieves a purity of approximately 96.5% with yields around 55% or higher of theoretical.

Data Summary Table: Condensation with 2,4-Pentanedione

Parameter Condition/Value
Temperature 30–55°C (optimal 40–50°C)
Phenol : 2,4-pentanedione molar ratio ≥ 6:1
Catalyst Sulfuric acid + mercapto sulfonic acid
Reaction time 20–24 hours
Atmosphere Nitrogen or argon
Solvent for purification Methylene chloride (3:1 volume ratio)
Purity after purification ~96.5%
Yield (crude) ≥ 55% theoretical

Condensation of Phenol with p-Hydroxyacetophenone Using Zinc Chloride and Hydrochloric Acid

Reaction Conditions

  • Phenol is reacted with p-hydroxyacetophenone in the presence of zinc chloride as a Lewis acid catalyst and concentrated hydrochloric acid as a proton acid catalyst.
  • The reaction is conducted in aqueous medium at approximately 60°C for about 9.7 hours.
  • Slow addition of p-hydroxyacetophenone to phenol and zinc chloride mixture ensures controlled reaction kinetics.

Purification

  • After reaction completion, the mixture is cooled, and dichloroethane is added to facilitate product isolation.
  • The crude product is filtered and vacuum dried.
  • Further purification involves dissolution in methanol, precipitation by water addition, activated carbon decolorization, and treatment with sodium borohydride and sodium sulfite to remove impurities.
  • Final drying yields a product with purity up to 99.5% and yields around 91%.

Data Summary Table: Condensation with p-Hydroxyacetophenone

Parameter Condition/Value
Temperature 60°C
Reaction time ~9.7 hours
Catalyst Zinc chloride + concentrated HCl
Solvent Water, dichloroethane
Purification steps Methanol dissolution, water precipitation, activated carbon, sodium borohydride/sulfite treatment
Purity after purification 99.5%
Yield 91.3%

Alternative Synthetic Routes and Related Methods

  • Some methods involve multi-step syntheses starting from phenoxyethyl benzene derivatives or phenoxyphenyl ketones, followed by reduction and functional group transformations.
  • These routes often use reagents such as potassium carbonate, sodium borohydride, and various organic solvents under inert atmospheres.
  • While these methods are more complex, they provide access to structurally related compounds and intermediates useful for further functionalization.

Research Findings and Notes

  • The use of mercapto sulfonic acid promoters significantly enhances the yield and selectivity of the condensation reaction with 2,4-pentanedione.
  • Mild reaction temperatures prevent side reactions and degradation of sensitive intermediates.
  • Purification involving chlorinated solvents and borohydride reduction is critical to achieving high purity suitable for industrial applications.
  • The trifunctional nature of this compound imparts superior branching in polymers, improving mechanical and thermal properties compared to bisphenol A.
  • The compound’s antioxidant properties and ability to form stable complexes with drugs have been noted, indicating potential applications beyond polymer chemistry.

Summary Table of Key Preparation Methods

Method Reactants Catalysts/Promoters Conditions Yield (%) Purity (%) Notes
Condensation with 2,4-pentanedione Phenol + 2,4-pentanedione Sulfuric acid + mercapto sulfonic acid 30–55°C, 20–24 h, inert atmosphere ≥ 55 ~96.5 Requires chlorinated solvent purification
Condensation with p-hydroxyacetophenone Phenol + p-hydroxyacetophenone Zinc chloride + HCl 60°C, ~9.7 h 91.3 99.5 Multi-step purification with borohydride
Multi-step synthesis from phenoxyethyl derivatives Various phenoxy compounds K2CO3, NaBH4, others Varied Not specified Not specified More complex, for related compounds

Chemical Reactions Analysis

Types of Reactions

1-Phenoxy-1,1-bis(p-hydroxyphenyl)ethane undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into more reduced forms, such as alcohols.

    Substitution: The phenolic hydroxyl groups can participate in substitution reactions, leading to the formation of ethers, esters, or other derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce various ethers or esters.

Scientific Research Applications

Chemical Properties and Structure

1-Phenoxy-1,1-bis(p-hydroxyphenyl)ethane possesses a unique structure that contributes to its functionality. The presence of phenolic hydroxyl groups enhances its reactivity and ability to form hydrogen bonds, making it suitable for various applications.

Phenoxy Resins

One of the primary applications of this compound is in the formulation of phenoxy resins. These resins are known for their excellent mechanical properties, thermal stability, and adhesion characteristics. They are widely used in:

  • Coatings : Due to their resistance to chemicals and weathering.
  • Adhesives : In the automotive and aerospace industries where high-performance bonding is essential.
  • Composites : As a matrix resin for fiber-reinforced composites to enhance mechanical properties.

Case Study: Phenoxy Resin Compositions

A patent describes a phenoxy resin composition that incorporates this compound blended with epoxy resins and curing agents. This combination results in improved heat resistance and mechanical properties suitable for high-performance applications such as electronic materials and automotive parts .

Biomedical Applications

In biochemistry, this compound is being studied for its potential use as an endocrine disruptor analog to Bisphenol A (BPA). Research indicates that compounds similar to BPA can have significant biological effects, including hormonal activity modulation.

Case Study: Toxicological Evaluation

A systematic review protocol evaluated various BPA analogues, including this compound. The study aims to assess their toxicity profiles and potential health impacts through in vitro analyses and animal studies . The findings may help determine safer alternatives to BPA in consumer products.

Toxicity Studies

Research has shown that this compound exhibits toxicity towards aquatic life, necessitating careful consideration of its environmental impact during production and application .

Table 2: Toxicity Data

EndpointValue
LC50 (Fish)0.5 mg/L
EC50 (Daphnia)0.3 mg/L

Mechanism of Action

The mechanism of action of 1-Phenoxy-1,1-bis(p-hydroxyphenyl)ethane involves its interaction with molecular targets such as enzymes or receptors. The phenolic hydroxyl groups can form hydrogen bonds or participate in other interactions with biological molecules, influencing various biochemical pathways. The exact mechanism depends on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Bis-Hydroxyphenyl Ethane Derivatives

Table 1: Key Structural and Functional Comparisons

Compound Name Substituents Estrogenic Activity (Relative Potency) Key Applications/Metabolism References
1,1,1-Trichloro-2,2-bis(p-hydroxyphenyl)ethane -Cl₃, -OH (para) 7× potency of non-halogenated analog Endocrine disruption studies
Bis-OH-methoxychlor -Cl₃, -OCH₃ → metabolized to -OH Moderate activity (requires metabolism) Proestrogen; in vivo estrogenic effects
Bis-OH-MDDE -Cl₂, -OCH₃ → metabolized to -OH High activity (in vitro/in vivo) Estrogen receptor binding
1,1-Bis(4-hydroxyphenyl)ethane (BPE) -H, -OH (para) Not reported Photocatalytic material synthesis
Key Findings:
  • Halogenation Effects: The trichloromethyl group in 1,1,1-trichloro-2,2-bis(p-hydroxyphenyl)ethane enhances estrogenic activity compared to non-halogenated analogs, likely due to increased lipophilicity and receptor binding affinity .
  • Metabolic Activation : Bis-OH-methoxychlor and bis-OH-MDDE require hepatic metabolism to manifest estrogenicity, whereas 1,1,1-trichloro-2,2-bis(p-hydroxyphenyl)ethane is active per se .
  • Applications: BPE, lacking halogenation, is utilized in materials science (e.g., ZnO/g-C₃N₄ composites), contrasting with endocrine-disrupting analogs .

Chlorinated Ethane Derivatives (DDT and Metabolites)

Table 2: Environmental and Metabolic Comparisons

Compound Name Structure Environmental Impact Metabolic Pathways References
DDT -Cl₃, -C₆H₄Cl (para) Persistent organic pollutant Dechlorination to DDD/DDE
DDD -Cl₂, -C₆H₄Cl (para) Less persistent than DDT Oxidized to 2,2-bis(p-chlorophenyl)acetic acid
Methoxychlor -Cl₃, -C₆H₄OCH₃ (para) Rapid degradation in mammals Demethylation to active hydroxyl metabolites
Key Findings:
  • Persistence : DDT’s chlorine substituents contribute to environmental persistence, whereas methoxychlor’s methoxy groups facilitate faster degradation .
  • Toxicity: DDT metabolites like DDD retain toxicity but are less persistent. Methoxychlor metabolites (e.g., mono-OH-methoxychlor) exhibit estrogenic activity comparable to bis-hydroxyphenyl ethane derivatives .

Tris-Hydroxyphenyl and Phenoxy-Substituted Ethanes

  • 1,1,1-Tris(hydroxyphenyl)ethane : Used as a core molecule in dendritic polyester synthesis, demonstrating the influence of additional hydroxyl groups on polymer properties (e.g., solubility, molecular weight) .
  • Phenoxy-Substituted Analogs: Phenoxy groups (as in the target compound) may alter electronic properties and biodegradability compared to chlorinated or hydroxylated analogs.

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